![molecular formula C21H20O5 B3472259 benzyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B3472259.png)
benzyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate
Overview
Description
Benzyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-hydroxy-4-propylcoumarin through the Pechmann condensation reaction, which involves the condensation of resorcinol and ethylbutyrylacetate in the presence of concentrated sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Benzyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydrocoumarins.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydrocoumarins.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
Benzyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of photoactive materials and
Biological Activity
Benzyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a synthetic compound belonging to the coumarin class, which has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
This structure features a chromenone core, which is responsible for many of its biological activities. The compound's synthesis typically involves the esterification of 7-hydroxy-4-propylcoumarin with benzyl bromoacetate in the presence of a base such as potassium carbonate .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in various cell lines . The mechanism involves the inhibition of lipid peroxidation and enhancement of endogenous antioxidant enzyme activities.
Anticancer Properties
The compound has been investigated for its anticancer effects against various cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) and inhibit cell proliferation. For instance, this compound demonstrated potent activity against breast cancer cells by modulating key signaling pathways such as the MAPK/ERK pathway .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of several enzymes, including kinases involved in cancer progression. Its interaction with these targets can lead to decreased tumor growth and metastasis .
The biological activity of this compound is attributed to its ability to bind to specific receptors and enzymes, thereby modulating their activity. Notably, it has been shown to interact with nuclear receptors involved in gene expression regulation and various kinases that play roles in cellular signaling pathways .
Case Studies
-
Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant potential of this compound.
- Method : DPPH radical scavenging assay.
- Results : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
-
Anticancer Evaluation :
- Objective : To assess the anticancer effects on breast cancer cells.
- Method : MTT assay for cell viability.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anticancer properties.
Research Findings Summary Table
Biological Activity | Methodology | Key Findings |
---|---|---|
Antioxidant | DPPH Scavenging Assay | Significant reduction in free radicals |
Anticancer | MTT Assay | Dose-dependent inhibition of cell growth |
Enzyme Inhibition | Kinase Activity Assay | Inhibition of specific kinases |
Properties
IUPAC Name |
benzyl 2-(2-oxo-4-propylchromen-7-yl)oxyacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-2-6-16-11-20(22)26-19-12-17(9-10-18(16)19)24-14-21(23)25-13-15-7-4-3-5-8-15/h3-5,7-12H,2,6,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYVXOUSOKDIBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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